molecular formula C18H24N2O3 B2976328 N-(4-甲氧基-3-(2-氧代-哌啶-1-基)苯基)环戊基甲酰胺 CAS No. 941919-65-9

N-(4-甲氧基-3-(2-氧代-哌啶-1-基)苯基)环戊基甲酰胺

货号 B2976328
CAS 编号: 941919-65-9
分子量: 316.401
InChI 键: CEXSSWJVPIGFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study focused on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .

科学研究应用

发展与作用机制

阿哌沙班被认为是一种新型的活化因子X(FXa)抑制剂,FXa是血液凝固级联反应中的关键酶。它以对FXa的高度效力和选择性为特征,对其他人类凝血蛋白酶的选择性超过30,000倍。其机制涉及对FXa活性(游离和凝血酶原酶复合物内)的快速抑制,从而通过减少凝血酶生成间接抑制血小板聚集。这种机制强调了它在控制血栓栓塞性疾病中的治疗潜力,而不会像传统抗凝剂那样带来过度的出血风险(Wong, Pinto, & Zhang, 2011)

在血栓栓塞性疾病预防中的作用

阿哌沙班的疗效超出了其强大的抗凝特性。其在预防和治疗各种血栓栓塞性疾病(包括静脉血栓栓塞(VTE)和房颤患者中风)方面的开发得到了其良好的药代动力学特性的支持。这包括良好的生物利用度、低清除率、小分布容积和低药物相互作用的可能性,使其成为长期管理这些疾病的合适候选药物(Pinto et al., 2007)

临床前和临床研究应用

在临床前研究中,阿哌沙班在动物模型中显示出剂量依赖性的抗血栓功效,并且在保持止血的情况下实现了该功效。此类研究为临床试验奠定了基础,在临床试验中证实了阿哌沙班在降低非瓣膜性房颤患者中风和全身栓塞风险方面的有效性。这些发现突出了该化合物在改善血栓栓塞事件风险患者的临床预后的潜力。

总结

对N-(4-甲氧基-3-(2-氧代哌啶-1-基)苯基)环戊烷甲酰胺的研究极大地促进了我们对选择性抗凝治疗的理解。其作为阿哌沙班的开发标志着血栓形成研究领域的一项重大成就,为血栓栓塞性疾病管理提供了一种更安全、更有效的替代方案。其详细的作用机制以及在预防和治疗血栓栓塞性疾病中的广泛适用性突出了其在科学研究和临床应用中的价值。

有关阿哌沙班研究应用的每个方面的更深入信息,以下参考文献提供了全面的概述:

作用机制

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide’s action include the inhibition of FXa activity and a reduction in thrombin generation . These effects lead to a decrease in platelet aggregation and, consequently, a reduction in the formation of blood clots .

属性

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXSSWJVPIGFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。